molecular formula C15H9N3O2S2 B2442576 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 477327-14-3

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2442576
CAS No.: 477327-14-3
M. Wt: 327.38
InChI Key: FISZZIYIDXQPIF-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of benzothiazole, thiazole, and furan moieties

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S2/c19-13(11-5-3-7-20-11)18-15-17-10(8-21-15)14-16-9-4-1-2-6-12(9)22-14/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISZZIYIDXQPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is carried out in dimethylformamide (DMF) as a solvent under relatively mild conditions, resulting in high yields . The process involves the formation of an amide bond between the benzothiazole-thiazole moiety and the furan-2-carboxylic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzothiazole or thiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis . In anticancer research, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its combination of benzothiazole, thiazole, and furan moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various applications, distinguishing it from other benzothiazole derivatives.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of benzothiazole and thiazole moieties, which are known for their pharmacological properties. The IUPAC name and chemical formula are as follows:

PropertyValue
IUPAC NameThis compound
Chemical FormulaC₁₈H₁₄N₄O₂S₂
Molecular Weight398.46 g/mol

The biological activity of this compound is attributed to several mechanisms:

Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial cell wall synthesis. This mechanism is critical for its effectiveness against various Gram-positive and Gram-negative bacteria.

Antifungal Activity : Similar to its antibacterial effects, the compound has shown antifungal properties through the disruption of fungal cell membrane integrity.

Antitumor Activity : Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis and interfering with DNA replication processes. It has shown promising results in vitro against several cancer cell lines.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of various benzothiazole derivatives, including this compound, demonstrated significant activity against both Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were considerably lower than those of standard antibiotics, indicating a strong potential for development into new antimicrobial agents .

Antitumor Efficacy

In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines such as A549 (lung cancer), HCC827 (non-small cell lung cancer), and NCI-H358. The results indicated that the compound exhibited IC50 values in the low micromolar range:

Cell LineIC50 (µM)
A5498.76 ± 1.69
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These findings suggest that this compound may be effective in targeting specific cancer types with minimal toxicity to normal cells.

Case Studies

One notable case study involved the synthesis and evaluation of several derivatives of benzothiazole compounds that included this compound. The study highlighted the structure–activity relationship (SAR) that correlated specific substituents with enhanced biological activity. Compounds with electron-withdrawing groups at the para position showed increased potency against tumor cells compared to their unsubstituted analogs .

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